molecular formula C9H8N4 B13304154 N-Phenyl-1,2,4-triazin-3-amine

N-Phenyl-1,2,4-triazin-3-amine

Cat. No.: B13304154
M. Wt: 172.19 g/mol
InChI Key: QYLYYUBBJKUHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-1,2,4-triazin-3-amine typically involves the reaction of 1,2,4-triazine with aniline under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with 1,2,4-triazine in the presence of a base such as sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties .

Scientific Research Applications

N-Phenyl-1,2,4-triazin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Phenyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-1,2,4-triazin-3-amine is unique due to the presence of the phenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

N-phenyl-1,2,4-triazin-3-amine

InChI

InChI=1S/C9H8N4/c1-2-4-8(5-3-1)12-9-10-6-7-11-13-9/h1-7H,(H,10,12,13)

InChI Key

QYLYYUBBJKUHME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.